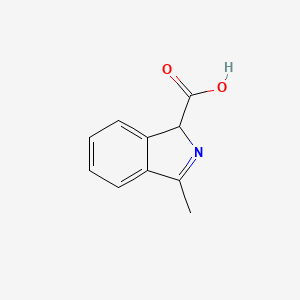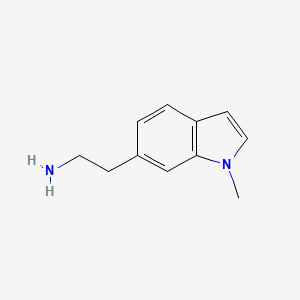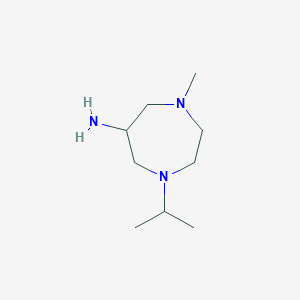![molecular formula C10H7N3 B11914233 9H-Pyrrolo[2,3-f]quinoxaline](/img/structure/B11914233.png)
9H-Pyrrolo[2,3-f]quinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9H-Pyrrolo[2,3-f]quinoxaline is a nitrogen-containing heterocyclic compound that has garnered significant attention due to its unique structural features and potential applications in various fields. This compound is characterized by a fused ring system consisting of a pyrrole ring and a quinoxaline ring, making it a versatile scaffold in medicinal chemistry and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Pyrrolo[2,3-f]quinoxaline typically involves the cyclization of appropriate precursors. One common method is the oxidative cyclization of alkenes or alkynes in the presence of iodine as a catalyst and 2-iodoxybenzoic acid (IBX) as the oxidant . Another approach involves the use of zinc triflate as a catalyst in a reaction between diamines and dicarbonyl compounds in acetonitrile .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of green chemistry and transition-metal-free catalysis are often employed to ensure environmentally benign and cost-effective production .
Analyse Chemischer Reaktionen
Types of Reactions: 9H-Pyrrolo[2,3-f]quinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or other peroxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, often involving halogenation or alkylation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), alkyl halides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives, while substitution reactions can introduce various functional groups onto the pyrrole or quinoxaline rings .
Wissenschaftliche Forschungsanwendungen
9H-Pyrrolo[2,3-f]quinoxaline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is explored for its potential as a kinase inhibitor, making it a candidate for cancer therapy.
Wirkmechanismus
The mechanism of action of 9H-Pyrrolo[2,3-f]quinoxaline, particularly its derivatives, often involves inhibition of specific enzymes or receptors. For instance, certain derivatives act as kinase inhibitors by binding to the catalytic domain of tyrosine kinases, thereby blocking their activity and inhibiting cell proliferation . This mechanism is particularly relevant in the context of cancer treatment, where kinase inhibitors can prevent the growth of tumor cells.
Vergleich Mit ähnlichen Verbindungen
Pyrrolo[1,2-a]quinoxalines: These compounds share a similar fused ring system but differ in the position of the nitrogen atoms.
Indolo[2,3-b]quinoxalines: These compounds have an indole ring fused to a quinoxaline ring, offering different electronic and steric properties.
Uniqueness: 9H-Pyrrolo[2,3-f]quinoxaline stands out due to its specific ring fusion and the resulting electronic properties, which make it particularly useful in medicinal chemistry and material science applications. Its ability to undergo a variety of chemical reactions and form diverse derivatives further enhances its versatility.
Eigenschaften
Molekularformel |
C10H7N3 |
|---|---|
Molekulargewicht |
169.18 g/mol |
IUPAC-Name |
4H-pyrrolo[2,3-f]quinoxaline |
InChI |
InChI=1S/C10H7N3/c1-2-8-10(13-6-5-11-8)9-7(1)3-4-12-9/h1-6,11H |
InChI-Schlüssel |
GBCQHWLWFBXAIW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C2C1=CC=C3C2=NC=CN3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-Methoxyimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B11914160.png)

![6-Methoxypyrido[3,2-b]pyrazin-3(4H)-one](/img/structure/B11914169.png)



![6-Chlorothiazolo[4,5-c]pyridine](/img/structure/B11914191.png)


![4-Chloro-3H-imidazo[4,5-C]pyridin-6-amine](/img/structure/B11914206.png)



